conotoxin GS
Description
Properties
CAS No. |
115757-31-8 |
|---|---|
Molecular Formula |
C139H232N52O48S7 |
Molecular Weight |
3624.121 |
InChI |
InChI=1S/C139H232N52O48S7/c1-10-63(6)105(129(230)163-44-97(199)165-65(8)107(208)177-79(37-66-43-153-60-164-66)119(220)178-80(40-69(133(234)235)134(236)237)120(221)179-81(42-103(205)206)121(222)187-104(62(4)5)135(238)239)188-126(227)89(58-244)184-113(214)72(18-11-12-29-140)171-116(217)75(24-26-94(142)196)175-127(228)91-23-17-34-189(91)130(231)82(41-96(144)198)169-101(203)48-158-108(209)70(19-13-30-154-136(145)146)167-99(201)46-162-112(213)85(54-240)182-114(215)73(21-15-32-156-138(149)150)172-118(219)78(36-61(2)3)168-100(202)47-160-110(211)77(28-35-246-9)174-123(224)87(56-242)185-125(226)88(57-243)183-117(218)76(25-27-95(143)197)176-128(229)92-38-67(194)50-190(92)132(233)93-39-68(195)51-191(93)131(232)90(59-245)186-115(216)74(22-16-33-157-139(151)152)173-122(223)84(53-193)170-102(204)49-159-109(210)71(20-14-31-155-137(147)148)166-98(200)45-161-111(212)83(52-192)180-124(225)86(55-241)181-106(207)64(7)141/h43,60-65,67-93,104-105,192-195,240-245H,10-42,44-59,140-141H2,1-9H3,(H2,142,196)(H2,143,197)(H2,144,198)(H,153,164)(H,158,209)(H,159,210)(H,160,211)(H,161,212)(H,162,213)(H,163,230)(H,165,199)(H,166,200)(H,167,201)(H,168,202)(H,169,203)(H,170,204)(H,171,217)(H,172,219)(H,173,223)(H,174,224)(H,175,228)(H,176,229)(H,177,208)(H,178,220)(H,179,221)(H,180,225)(H,181,207)(H,182,215)(H,183,218)(H,184,214)(H,185,226)(H,186,216)(H,187,222)(H,188,227)(H,205,206)(H,234,235)(H,236,237)(H,238,239)(H4,145,146,154)(H4,147,148,155)(H4,149,150,156)(H4,151,152,157)/t63-,64-,65-,67+,68+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,104-,105-/m0/s1 |
InChI Key |
NSHRQOTWEKWWEM-BJBMPNBASA-N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CCC(=O)N)NC(=O)C3CC(CN3C(=O)C4CC(CN4C(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CS)NC(=O)C(C)N)O)O |
Synonyms |
conotoxin GS |
Origin of Product |
United States |
Genomic and Transcriptomic Foundations of Conotoxin Gs
Conotoxin Gene Superfamilies and Conotoxin GS Classification
Conotoxins are grouped into gene superfamilies based on similarities in their precursor signal peptide sequences, reflecting evolutionary relationships. The mature peptide sequences are further categorized by their cysteine frameworks, which describe the pattern of cysteine residues, irrespective of their connectivity nih.govresearchgate.netnih.govexpasy.orgmdpi.com.
This compound, along with TVIIA from Conus tulipa, is considered to represent a distinct group within the O1-superfamily of conotoxins nih.govresearchgate.net. The identification of the this compound precursor sequence in the venom gland transcriptome of Conus geographus has confirmed its membership in the O1-superfamily researchgate.net. Conotoxins belonging to the O1-superfamily, particularly those with the VI/VII cysteine framework, are known to be potent modulators of voltage-gated ion channels, including sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) channels royalsocietypublishing.orgnih.gov.
This compound is characterized by the cysteine framework VI/VII, which features a specific arrangement of six cysteine residues: C-C-CC-C-C nih.govresearchgate.netroyalsocietypublishing.orguniprot.orgpnas.org. This framework is a common motif found in several conotoxin superfamilies, including O, H, and N royalsocietypublishing.org. The VI/VII framework, when combined with specific disulfide bond connectivity, often forms the inhibitory cysteine knot (ICK) motif, a structural feature present in many pharmacologically active toxins royalsocietypublishing.orgpnas.orgmdpi.com.
Table 1: this compound Classification
| Feature | Detail |
| Species | Conus geographus |
| Gene Superfamily | O1-Superfamily |
| Cysteine Framework | VI/VII (C-C-CC-C-C) |
| Mature Peptide Length | 34 amino acids |
| Primary Activity | Voltage-gated sodium channel inhibition |
This compound within the O1-Superfamily
Biosynthesis of this compound
The biosynthesis of conotoxins involves the transcription of precursor genes, followed by complex post-translational modifications within the venom duct.
Conotoxins are synthesized as precursor peptides, which are typically organized into three main domains: an N-terminal signal peptide, a central propeptide, and a mature toxin sequence located near the C-terminus nih.govresearchgate.netnih.govroyalsocietypublishing.orgnih.gov. The signal peptide is crucial for directing the precursor peptide into the cellular secretory pathway and is cleaved off before the mature peptide is secreted nih.govresearchgate.netnih.govnih.gov. The propeptide region is believed to play a role in the proper folding and maturation of the conotoxin and is also removed during the processing pathway nih.govresearchgate.net. The full precursor sequence for this compound has been identified through transcriptomic analysis of Conus geographus venom glands researchgate.net.
Conotoxins are renowned for undergoing a wide array of post-translational modifications (PTMs) that significantly contribute to their structural diversity and biological activity mdpi.comutah.edunih.govmdpi.com. These modifications can include disulfide bond formation, hydroxylation, bromination, epimerization of amino acids, C-terminal amidation, and gamma-carboxylation of glutamic acid residues mdpi.comutah.edunih.govmdpi.com.
A notable post-translational modification observed in this compound is the gamma-carboxylation of a glutamic acid residue, resulting in the formation of gamma-carboxyglutamate (B555490) (Gla) researchgate.net. This modification is a vitamin K-dependent process mdpi.comutah.edumdpi.comnih.gov. While gamma-carboxylation is known to occur post-translationally, research suggests that the presence of the Gla residue in this compound does not significantly alter its three-dimensional backbone conformation researchgate.netnih.gov.
Table 2: Post-Translational Modifications of this compound
| Modification Type | Description | Key Features |
| Gamma-Carboxylation of Glutamic Acid | Conversion of glutamyl residues to gamma-carboxyglutamate (Gla) | Vitamin K-dependent; occurs post-translationally; stabilizes structure. |
| Disulfide Bond Formation | Formation of covalent bonds between cysteine residues | Crucial for achieving the mature, folded structure and biological activity. |
Mechanism of Action
Target: The Voltage-Gated Sodium Channel
The primary molecular target of conotoxin GS is the voltage-gated sodium channel (Nav), a transmembrane protein essential for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells. mdpi.comemory.edunih.govuniprot.org Specifically, this compound shows a preference for the skeletal muscle isoform of the sodium channel (Nav1.4). mdpi.commdpi.com
Binding Site and Inhibition of Sodium Ion Conduction
This compound functions as a channel blocker. It binds to the extracellular vestibule of the skeletal muscle sodium channel, physically occluding the pore and thereby preventing the influx of sodium ions. nih.gov This action inhibits the depolarization of the cell membrane. Research has shown that this compound binds competitively with µ-conotoxin GIIIA, indicating that their binding sites on the channel surface overlap. uq.edu.aunih.gov This binding site, known as neurotoxin receptor site 1, is the same site targeted by other well-known channel blockers like tetrodotoxin (B1210768) (TTX) and saxitoxin (B1146349). mdpi.comvliz.be The interaction of this compound is distinct from that of other conotoxin families, such as the µO-conotoxins, which act as gating modifiers rather than pore blockers. vliz.benih.gov
Molecular Mechanisms of Action of Conotoxin Gs
Identification and Characterization of Conotoxin GS Molecular Targets
This compound has been identified as a specific modulator of voltage-gated sodium channels, primarily those found in skeletal muscle. Its mechanism of action involves direct interaction with the channel pore, leading to the blockage of ion flow.
This compound as a Voltage-Gated Sodium Channel (NaV) Blocker
This compound is classified as a potent pore-blocker inhibitor of voltage-gated sodium channels nih.govmdpi.commdpi.com. These toxins, characterized by their cysteine-rich structures, effectively impede the passage of sodium ions (Na+) through the channel nih.govmdpi.com. The primary function of μ-conotoxins, including this compound, is to occlude the ion-conducting pore of NaV channels, thereby preventing the influx of sodium ions necessary for action potential propagation nih.govmdpi.comnih.govmdpi.com. This compound, in particular, is a 34-residue polypeptide that interacts with the extracellular entrance of these channels rcsb.orgnih.gov.
A key characteristic of this compound is its specificity for skeletal muscle sodium channels rcsb.orgnih.govuq.edu.aunih.govresearchgate.net. It was originally isolated from the venom of Conus geographus, a species known to produce toxins that selectively target skeletal muscle and eel electroplax sodium channels uq.edu.au. Research indicates that this compound binds to the extracellular entrance of skeletal muscle NaV channels, effectively preventing sodium ion conduction rcsb.orgnih.gov. Notably, studies have shown that this compound exhibits minimal inhibitory effects on sodium channels in the rat brain at concentrations where it potently affects skeletal muscle channels researchgate.net. This selective action makes this compound a valuable molecular probe for investigating the specific properties of skeletal muscle NaV channels rcsb.orgnih.govuq.edu.au.
This compound inhibits sodium ion conduction through a direct pore-blocking mechanism nih.govmdpi.comnih.govmdpi.comrcsb.org. By physically obstructing the channel's pore, it prevents the influx of Na+ ions, which is a critical step in the generation and propagation of electrical signals in excitable cells mdpi.commdpi.com. The toxin's structure, featuring charged amino acid residues, facilitates its interaction with specific sites within the channel pore, leading to this blockage mdpi.comrcsb.orgnih.govuq.edu.au.
Receptor Binding Profile of this compound
The binding profile of this compound reveals its specific interaction sites on voltage-gated sodium channels. Its amino acid composition and structural features contribute to its affinity and selectivity for particular channel subtypes.
This compound has been shown to bind competitively with other well-known sodium channel blockers, Tetrodotoxin (B1210768) (TTX) and μ-Conotoxin GIIIA rcsb.orgnih.govuq.edu.auresearchgate.netphysiology.org. Competition binding assays demonstrate that this compound can displace radiolabeled TTX and μ-conotoxin GIIIA from their binding sites on skeletal muscle and electroplax membranes researchgate.net. These findings strongly suggest that this compound, TTX, and μ-conotoxins share an overlapping binding region on the sodium channel surface mdpi.comresearchgate.netphysiology.orgmdpi.com.
Specific binding affinity data for this compound in competition assays include:
A dissociation constant (Ki) of 34 nM when competing with [3H]Lys-TTX.
A Ki of 24 nM when competing with [3H]propionylconotoxin GIIIA.
An IC50 value of 880 nM for inhibiting [3H]Lys-TTX binding to rat skeletal muscle homogenates.
Minimal inhibition (IC50 > 10,000 nM) of [3H]Lys-TTX binding to rat brain P2 fraction at a concentration of 10 μM, highlighting its skeletal muscle specificity researchgate.net.
The competitive binding observed between this compound, TTX, and μ-Conotoxin GIIIA indicates that this compound interacts with voltage-gated sodium channels at a specific location known as receptor site 1 mdpi.comnih.govmdpi.comfrontiersin.org. This site is situated in the outer vestibule of the channel pore and is comprised of residues from the P-loops of the channel's four homologous domains mdpi.comnih.gov. Receptor site 1 is also the primary binding site for other potent sodium channel blockers such as TTX and saxitoxin (B1146349) (STX) nih.govmdpi.comnih.govmdpi.comfrontiersin.org. While these toxins share this general binding area, the precise molecular contacts made by this compound may differ from those of TTX due to variations in their respective structures and sizes, suggesting an overlapping but not identical interaction profile mdpi.comfrontiersin.org.
Table 1: Competitive Binding of this compound with TTX and μ-Conotoxin GIIIA
| Toxin Tested Against | Binding Assay Target | Affinity Metric (Ki or IC50) | Value (nM) | Reference |
| This compound | [3H]Lys-TTX | Ki | 34 | researchgate.net |
| This compound | [3H]propionylconotoxin GIIIA | Ki | 24 | researchgate.net |
| This compound | [3H]Lys-TTX (rat skeletal muscle) | IC50 | 880 | researchgate.net |
| This compound | [3H]Lys-TTX (rat brain P2 fraction) | IC50 | > 10,000 | researchgate.net |
Competitive Binding with Tetrodotoxin (TTX) and μ-Conotoxin GIIIA
Electrophysiological Characterization of this compound Activity
This compound is recognized for its potent effects on VGSCs, which are critical for the generation and propagation of electrical signals in excitable cells. Electrophysiological studies have characterized this compound as a modulator that specifically targets these channels. It has been shown to displace tetrodotoxin (TTX) from skeletal muscle homogenate, indicating its interaction with the TTX binding site on sodium channels mdpi.com.
Further investigations have revealed that this compound specifically inhibits skeletal muscle and eel electroplax sodium channels uq.edu.au. A key characteristic of this compound is its remarkable ability to discriminate between different sodium channel isoforms, demonstrating high binding affinity for skeletal muscle, neuronal, and cardiac subtypes uq.edu.au. As a member of the μ-conotoxin family, this compound functions as a pore-blocker of VGSCs, effectively occluding the ion-conducting pathway nih.govmdpi.com. Its mechanism of action involves binding to the outer vestibule of the channel pore, similar to other pore-blocking μ-conotoxins, and competing with the binding of TTX nih.govnih.gov.
| Target Sodium Channel Isoform | Effect of this compound | Binding Affinity |
| Skeletal Muscle | Inhibition | High |
| Eel Electroplax | Inhibition | High |
| Neuronal | Inhibition | High |
| Cardiac | Inhibition | High |
Structure-Activity Relationship (SAR) Studies for this compound
The general approach in SAR studies involves synthesizing modified versions, or analogues, of this compound and subsequently evaluating their binding affinities and functional activities against various sodium channel subtypes uq.edu.au. While extensive SAR studies have been conducted for numerous conotoxins, revealing critical residues for binding and potency in other members of the conotoxin family, specific details regarding the key residues for this compound itself are not extensively detailed in the available literature snippets nih.govresearchgate.netfrontiersin.org. Research is ongoing to identify these critical residues, which will facilitate the design of analogues with potentially enhanced specificity and potency for therapeutic applications uq.edu.au.
Synthesis and Research Applications
Chemical Synthesis and Recombinant Production
Due to the minuscule quantities of individual toxins that can be isolated from cone snail venom, researchers rely on synthetic methods to produce conotoxin GS for study. uq.edu.au Solid-phase peptide synthesis (SPPS) is the most successful and widely used approach, allowing for the production of significant quantities of the peptide. uq.edu.aunih.gov This method also facilitates the incorporation of post-translational modifications and the creation of specific analogs for structure-activity relationship studies. uq.edu.aumdpi.com While recombinant production techniques exist for conopeptides, chemical synthesis remains the primary method for smaller, highly modified peptides like this compound. researchgate.net
This compound as a Research Tool
The unique structural and functional properties of this compound make it an invaluable research tool in neuroscience and pharmacology. uq.edu.aumdpi.com Because its structure is so different from other sodium channel blockers like the µ-conotoxins, it serves as a "new molecular caliper" for probing the three-dimensional geometry of the sodium channel's outer pore. uq.edu.auresearchgate.netnih.gov By studying how this compound and its analogs interact with the channel, researchers can map the toxin's binding surface and identify the specific amino acid residues on the channel that are critical for binding. uq.edu.auresearchgate.net This information is crucial for building more accurate models of the sodium channel's structure and for understanding the molecular basis of ion channel function and modulation. uq.edu.aunih.gov
Methodologies for Conotoxin Gs Research
Discovery and Identification Methodologies for Conotoxin GS
The initial discovery and subsequent identification of this compound from the complex venom of Conus geographus have been made possible through a combination of advanced analytical techniques. These methods allow for the separation and characterization of individual components from a mixture containing hundreds of unique peptides. nih.gov
Transcriptomic and Proteomic Approaches
Modern research into Conus venoms heavily relies on "omics" technologies to rapidly identify a large number of conotoxins. Transcriptomic analysis, which involves sequencing the mRNA from the snail's venom gland, provides the genetic blueprint for the various toxins. nih.govmdpi.com This approach has been instrumental in identifying the precursor sequence of this compound and classifying it within a specific gene superfamily. nih.gov For instance, a combined transcriptomic and proteomic study of Conus geographus venom gland identified hundreds of unique proteins and revealed regional variations in gene expression. nih.gov
Proteomic techniques, on the other hand, directly analyze the mature peptides present in the venom. Methodologies such as HPLC/electrospray mass spectrometry are used to create a "mass profile" of the crude venom, allowing for the rapid identification of known and novel peptides based on their mass and disulfide bond patterns. uq.edu.au These high-throughput methods have significantly expanded the known repertoire of venom gland polypeptides and have been crucial in characterizing the molecular diversity of conotoxins, including this compound. nih.govuq.edu.au
Assay-Directed Fractionation and Isolation
Historically, the primary method for discovering new conotoxins was assay-directed fractionation. mdpi.com This classical approach involves the separation of crude venom into its individual components using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov Each resulting fraction is then tested for a specific biological activity. nih.govrcsb.org In the case of this compound, fractions would have been screened for their ability to inhibit voltage-gated sodium channels. mdpi.com This bioassay-guided process allows researchers to isolate the specific peptide responsible for the observed activity. nih.gov While more time-consuming than modern omics approaches, assay-directed fractionation ensures that the isolated peptide has a confirmed biological function. mdpi.com
Synthetic Methodologies for this compound and its Analogs
The limited quantities of this compound obtainable from its natural source necessitate chemical synthesis to produce sufficient amounts for detailed structural and functional studies. uq.edu.au
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the most common and successful method for producing conotoxins like GS. uq.edu.aunih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. rsc.org Both Fmoc and Boc chemistries are employed in SPPS for the synthesis of conotoxins. uq.edu.au For complex peptides with multiple disulfide bonds like this compound, a key challenge is ensuring the correct formation of these bonds, which is critical for the peptide's three-dimensional structure and biological activity. uq.edu.au Often, the linear peptide is first synthesized and then folded under specific oxidative conditions to form the native disulfide bridges. uq.edu.au
| Synthesis Stage | Description |
| Chain Assembly | Amino acids are sequentially coupled to the growing peptide chain on a solid resin. |
| Cleavage | The completed linear peptide is cleaved from the resin support. |
| Oxidative Folding | The linear peptide is subjected to conditions that promote the formation of the correct disulfide bonds. |
| Purification | The final, correctly folded peptide is purified from isomers with incorrect disulfide linkages. |
This table provides a simplified overview of the SPPS process for conotoxins.
Recombinant Production in Heterologous Expression Systems
For larger conotoxins or for the production of extensive libraries for screening purposes, recombinant expression in heterologous systems like Escherichia coli is a viable alternative. uq.edu.aunih.gov This method involves inserting the gene encoding the conotoxin into a host organism, which then produces the peptide. While powerful, this approach has limitations, particularly concerning post-translational modifications that are common in conotoxins but may not be performed by the host organism. nih.gov For this compound, which contains hydroxyproline (B1673980) residues, ensuring these specific modifications occur correctly in a recombinant system is a significant challenge. nih.gov
Biophysical Techniques for this compound Structural Analysis
Determining the three-dimensional structure of this compound is essential for understanding its mechanism of action. High-resolution structural data provides insights into how the toxin interacts with its target, the voltage-gated sodium channel. nih.gov
The primary method used to determine the three-dimensional structure of this compound in solution is two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. nih.gov This powerful technique allows for the determination of the peptide's fold, including the arrangement of its beta-hairpin and the connectivity of its three disulfide bonds which form a cystine-knot motif. nih.gov NMR studies have revealed that this compound adopts a compact structure and has an unusually high proportion of cis-imide bonds for its proline and hydroxyproline residues. nih.gov
The process of structure determination by NMR involves several steps:
| NMR Analysis Step | Purpose |
| Resonance Assignment | Assigning specific NMR signals to each atom in the peptide. |
| Distance & Angle Restraints | Measuring distances between protons (via NOESY) and dihedral angles to define the peptide's conformation. |
| Structure Calculation | Using the experimental restraints to compute a family of structures consistent with the NMR data. |
| Structure Validation | Assessing the quality and precision of the final structural model. |
This table outlines the general workflow for determining a peptide's structure using NMR spectroscopy.
The resulting structural information is invaluable for designing analogs of this compound to probe the specific residues involved in binding to the sodium channel. researchgate.net
Advanced NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides like this compound in a solution state that mimics their physiological environment. uq.edu.au Due to their relatively small size and disulfide-rich nature, conotoxins are particularly well-suited for NMR analysis, often allowing for complete structure determination using two-dimensional (2D) methods without the need for isotopic labeling. uq.edu.aunih.gov
The process involves recording a series of 2D homonuclear NMR spectra, such as:
Total Correlation Spectroscopy (TOCSY): Used to identify amino acid spin systems.
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about protons that are close in space (typically <5 Å), which is crucial for determining the peptide's fold and the proximity of cysteine residues. nih.govresearchgate.net
Exclusive Correlation Spectroscopy (E.COSY): Helps in measuring coupling constants to define dihedral angle restraints.
For this compound, these NMR-derived restraints are used in computational algorithms to generate a family of structures that satisfy the experimental data. The resulting structure for this compound (PDB ID: 1AG7) reveals a compact, globular fold characterized by a triple-stranded β-sheet and an inhibitory cystine knot (ICK) motif. ebi.ac.ukebi.ac.ukresearchgate.net This structural motif, where one disulfide bond passes through a macrocycle formed by two other disulfide bonds and the intervening peptide backbone, imparts significant stability to the toxin. mdpi.com The structure of this compound is notably different from the three-loop framework of µ-conotoxins like GIIIA but shares the six cysteine/four-loop framework common to other conotoxin classes, including ω-conotoxins and κ-conotoxin PVIIA. uq.edu.auuniprot.org
Electrophysiological Techniques for Functional Characterization
To understand how this compound affects its biological target, researchers employ electrophysiological techniques. These methods measure the electrical properties of cells and ion channels, providing direct evidence of the toxin's function. scielo.br Initial studies on this compound demonstrated its ability to inhibit VGSCs by competing with tetrodotoxin (B1210768) for binding at receptor site 1 on skeletal muscle homogenates. uq.edu.aumdpi.com
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the "gold standard" for investigating the interaction between a toxin and an ion channel. scielo.bruq.edu.au This powerful technique allows for the recording of ion currents flowing through single channels or across the entire membrane of a cell (whole-cell configuration). scielo.br
In a typical experiment to characterize this compound, a cell expressing a specific subtype of VGSC is used. A glass micropipette forms a high-resistance seal with the cell membrane, and the voltage across the membrane is controlled. scielo.br By applying a voltage step, the channels are induced to open, generating a measurable sodium current. The application of this compound to the extracellular solution and subsequent measurement of the current reveals the toxin's inhibitory effect. semanticscholar.orgnih.gov This approach allows for the precise determination of the toxin's potency (e.g., IC₅₀ value) and can reveal whether the toxin alters the channel's activation or inactivation kinetics. nih.gov While specific patch-clamp studies exclusively detailing this compound are not extensively published, this standard methodology is fundamental to confirming its role as a VGSC blocker. mdpi.com
Computational and Bioinformatics Approaches in this compound Research
Computational and bioinformatic methods have become indispensable in modern toxinology, accelerating the discovery, classification, and functional prediction of conotoxins like GS. mdpi.com These in silico approaches complement experimental techniques by providing predictive insights and detailed molecular interpretations.
Bioinformatic Tools for this compound Sequence Analysis
The initial identification and classification of this compound rely heavily on bioinformatic tools and databases. After isolation from venom, peptide sequencing provides the primary amino acid sequence. nih.gov This sequence is then analyzed using tools like BLAST (Basic Local Alignment Search Tool) against comprehensive databases such as UniProt and the specialized conotoxin database, ConoServer. uniprot.orgmdpi.comuq.edu.au
For this compound, this process was crucial. Transcriptome sequencing of the C. geographus venom gland later identified the full precursor sequence of this compound. nih.gov Analysis of the conserved N-terminal signal peptide region of this precursor confirmed that this compound belongs to the O1-gene superfamily, despite its functional and structural uniqueness compared to other members. nih.govvliz.be
Predictive Modeling of this compound Structure and Function
Predictive modeling aims to forecast the three-dimensional structure and biological function of a toxin from its amino acid sequence. researchgate.net For structure prediction, deep-learning algorithms like AlphaFold and comparative modeling methods such as RosettaCM are increasingly used, particularly for toxins without experimentally determined structures. nih.gov Since the NMR structure of this compound is already known (PDB: 1AG7), these models can be used to validate the experimental findings or to predict the structural impact of specific amino acid mutations. ebi.ac.ukresearchgate.net
Functional prediction often involves developing Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models establish a mathematical correlation between a molecule's structural features (like amino acid composition, charge distribution, and disulfide patterns) and its biological activity. mdpi.com The unique sequence and known 3D structure of this compound make it a valuable data point for building and refining QSAR models to better understand how different structural frameworks can achieve inhibition at the same target site on VGSCs. uq.edu.au
Molecular Dynamics Simulations for this compound-Target Interactions
Molecular dynamics (MD) simulations provide a computational microscope to visualize the dynamic interaction between this compound and its target, the voltage-gated sodium channel, at an atomic level. researchgate.netmdpi.com These simulations model the movement of every atom in the system over time, offering insights into binding stability, key intermolecular interactions, and conformational changes. plos.orgnih.gov
In a typical MD study, the known structure of this compound is positioned near a homology model of the target VGSC pore domain within a simulated physiological environment (water, ions, and a lipid membrane). plos.orgnih.gov The simulation, run on high-performance computers using software like NAMD or GROMACS, tracks the trajectory of the molecules. plos.orgnih.gov Analysis of this trajectory can identify the specific amino acid residues on both the toxin and the channel that are critical for binding, calculate the binding free energy, and explain the molecular basis for its potency and selectivity. plos.org Such simulations are essential for rationalizing how this compound, despite its structural differences from µ-conotoxins, can effectively bind to and block the same site on the sodium channel. uq.edu.auplos.org
Conotoxin Gs As a Research Tool in Neurobiology
Probing Ion Channel Function and Subtype Selectivity using Conotoxin GS
This compound is a potent inhibitor of voltage-dependent sodium channels, interacting with the extracellular entrance of these channels to block the conduction of sodium ions. nih.gov This targeted action allows researchers to dissect the contribution of specific sodium channel subtypes to neuronal excitability and signal propagation.
A key aspect of its utility is its ability to discriminate between different sodium channel isoforms. uq.edu.au While it effectively inhibits skeletal muscle sodium channels, it shows significantly less activity on neuronal sodium channels. nih.gov This selectivity makes this compound a valuable pharmacological tool for distinguishing the physiological roles of these different channel subtypes in various tissues. nih.govuq.edu.au
The interaction of this compound with the sodium channel is complex and provides insights into the channel's architecture. Although it shares a pharmacological effect with μ-conotoxins, such as μ-conotoxin GIIIA, by blocking the sodium channel pore, this compound possesses a strikingly different primary sequence and a larger, four-loop structural framework, in contrast to the three-loop framework of μ-conotoxins. nih.govuq.edu.au Despite these structural differences, this compound binds competitively with μ-conotoxin GIIIA, which suggests that they have overlapping binding sites on the surface of the sodium channel. nih.govuq.edu.au This competitive interaction has been instrumental in mapping the external vestibule of the sodium channel and understanding the molecular basis of toxin-channel interactions. uq.edu.aupsu.edu
The unique structure of this compound, particularly its "four-loop" framework stabilized by three disulfide bonds, presents a different molecular caliper for probing the geometry of the sodium channel pore compared to the μ-conotoxins. nih.govuq.edu.au The determination of its three-dimensional structure via NMR spectroscopy has revealed a compact fold with a β-hairpin and several turns. nih.gov This detailed structural information facilitates the design of analogues to precisely define the binding surface and identify the specific amino acid residues on both the toxin and the sodium channel that are critical for their interaction. nih.govuq.edu.au
Table 1: Comparative Properties of this compound and μ-Conotoxin GIIIA
| Feature | This compound | μ-Conotoxin GIIIA |
|---|---|---|
| Source | Conus geographus | Conus geographus |
| Primary Target | Voltage-gated sodium channels (skeletal muscle) | Voltage-gated sodium channels (skeletal muscle) |
| Amino Acid Residues | 34 | 22 |
| Structural Framework | Four-loop | Three-loop |
| Disulfide Bonds | 3 | 3 |
| Binding Interaction | Competitive with μ-conotoxin GIIIA | Competitive with this compound |
Investigation of Neural Signaling Pathways with this compound
The specific blockade of voltage-gated sodium channels by this compound provides a powerful method for investigating the role of these channels in complex neural signaling pathways. uq.edu.aumdpi.com Since action potential propagation along axons is fundamentally dependent on the influx of sodium ions through these channels, this compound can be used to selectively silence this electrical signaling in specific neuronal populations, allowing researchers to study the downstream consequences. nih.govresearchgate.net
By inhibiting sodium channel-dependent depolarization, this compound can be employed to study processes such as neurotransmitter release, which is a critical step in synaptic transmission. uq.edu.au The venom of Conus geographus, which contains this compound, targets a diverse range of components involved in neural transmission, including various ion channels and receptors, leading to the rapid immobilization of prey. uq.edu.au This highlights the central role of sodium channel inhibition in disrupting neural circuits.
Application of this compound in Receptor Binding Studies
This compound serves as a highly specific ligand for receptor binding studies, particularly for the characterization of the toxin binding site on voltage-gated sodium channels. nih.govuq.edu.au Its competitive binding with other known sodium channel blockers, like tetrodotoxin (B1210768) (TTX) and μ-conotoxins, is a key feature exploited in these studies. nih.govnih.gov
Competition binding assays using radiolabeled ligands are a fundamental technique for characterizing receptor-ligand interactions. uq.edu.au In such assays, this compound can be used as a competitor to probe the binding of other molecules to the sodium channel. For example, the ability of this compound to inhibit the binding of [3H]Lys-tetrodotoxin and [3H]propionylconotoxin GIIIA to electroplax membranes has been demonstrated, with Ki values of 34 nM and 24 nM, respectively. nih.gov These experiments confirm that this compound binds to the same site (Site 1) on the sodium channel as these other toxins, despite its structural dissimilarity to the μ-conotoxins. nih.govvliz.be
The distinct structure of this compound makes it a valuable tool for fine-mapping the architecture of this binding site. nih.gov By comparing the binding of this compound with the binding of the smaller μ-conotoxins, researchers can infer details about the size and shape of the receptor site and identify distinct, as well as overlapping, points of interaction. nih.govpsu.edu Furthermore, synthetic analogues of this compound can be created with specific amino acid substitutions to identify the key residues responsible for binding affinity and selectivity. uq.edu.au This information is crucial for building accurate molecular models of the toxin-channel complex and for understanding the structure-activity relationships of molecules that target sodium channels. nih.govdb-thueringen.de
Table 2: Inhibition Constants (Ki) of this compound in Competitive Binding Assays
| Radioligand | Preparation | Ki of this compound (nM) |
|---|---|---|
| [3H]Lys-tetrodotoxin | Electrophorus electricus electroplax membranes | 34 |
This compound as a Model Substrate for Peptide Biosynthesis and Folding Studies
The complex, disulfide-rich structure of this compound makes it an excellent model substrate for studying the principles of peptide biosynthesis and oxidative folding. nih.govuq.edu.au Conotoxins, in general, are translated as precursor peptides that undergo significant post-translational modifications, including the crucial formation of multiple disulfide bridges that define their tertiary structure and biological activity. nih.govuq.edu.au
The synthesis of this compound has been achieved through solid-phase peptide synthesis, providing the quantities necessary for detailed structural and functional studies that would be impossible with the minute amounts obtainable from the native venom. uq.edu.au The process involves the synthesis of the linear peptide chain followed by an oxidative folding step to form the correct disulfide bond connectivity. uq.edu.audb-thueringen.de
Studying the in vitro folding of this compound and its analogues provides fundamental insights into the mechanisms that govern how a linear peptide chain achieves its specific, biologically active three-dimensional conformation. nih.govmdpi.com The presence of six cysteine residues in this compound means that numerous disulfide bond isomers are theoretically possible, yet typically only one is biologically active. db-thueringen.de Researchers have investigated the oxidative folding of conotoxins under various conditions to understand the factors that favor the formation of the native isomer over misfolded ones. mdpi.com Strategies such as the use of orthogonal protecting groups during chemical synthesis allow for the controlled, regioselective formation of disulfide bonds, ensuring the production of the correct isomer. uq.edu.au These studies are not only critical for the efficient production of conotoxins for research and therapeutic development but also contribute to the broader understanding of the protein folding problem. nih.gov The unique "four-loop" framework of this compound, along with its post-translationally modified γ-carboxyglutamic acid residue, provides a distinctive model system for exploring the sequence and structural determinants of efficient and accurate peptide folding. uq.edu.aunih.gov
Q & A
Q. What experimental methods are recommended for determining the structural characteristics of conotoxin GS?
this compound, a disulfide-rich peptide, requires advanced structural characterization techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is widely used to resolve its three-dimensional conformation, as demonstrated in studies of structurally similar conotoxins like TVIIA . Homology modeling can complement NMR data by leveraging sequence homology with related peptides (e.g., TVIIA shares 70% identity with this compound) . For validation, circular dichroism (CD) spectroscopy and X-ray crystallography are recommended to confirm secondary and tertiary structures.
Q. How can researchers identify the ion channel targets of this compound?
Target identification involves electrophysiological assays (e.g., patch-clamp) to test interactions with sodium channels (e.g., NaV1.4) or nicotinic acetylcholine receptors (nAChRs) . Competitive binding assays using radiolabeled ligands (e.g., <sup>3</sup>H-epibatidine for nAChRs) are critical to quantify affinity and specificity. Recent studies highlight this compound's selectivity for muscle-type sodium channels, contrasting with neuronal subtypes .
Q. What criteria define the classification of this compound within the conotoxin family?
Classification relies on three factors:
- Cysteine framework : this compound has a "four-loop" disulfide arrangement (C-C-CC-C-C), shared with ω-, δ-, and κ-conotoxins .
- Pharmacological activity : It inhibits muscle sodium channels, distinguishing it from α-conotoxins targeting nAChRs .
- Sequence homology : Alignment with databases like ConoServer confirms its subgroup (e.g., 90% identity with TVIIA) .
Advanced Research Questions
Q. How can computational tools address challenges in this compound classification and functional prediction?
Machine learning models, such as SVM and random forests, classify conotoxins based on sequence features (e.g., amino acid composition, physicochemical properties) . Tools like ConoPred integrate homology modeling and docking simulations to predict targets. For example, this compound's interaction with NaV1.4 was validated using molecular dynamics simulations .
Q. What strategies resolve contradictions in this compound's reported pharmacological effects across studies?
Discrepancies often arise from assay variability (e.g., heterologous expression systems vs. native tissues) or peptide purity. To mitigate:
Q. How should researchers design experiments to ensure reproducibility in this compound studies?
Key considerations include:
- Sample preparation : HPLC purification (>95% purity) and mass spectrometry validation .
- Controls : Include positive (e.g., μ-conotoxin GIIIA) and negative (scrambled peptide) controls in functional assays .
- Data reporting : Adhere to ARRIVE guidelines for electrophysiology data (e.g., voltage protocols, solution compositions) .
Q. What novel synthesis or delivery methods are being explored for this compound in preclinical research?
Advanced approaches include:
- Chemical synthesis : Solid-phase peptide synthesis (SPPS) with regioselective disulfide bonding .
- Delivery systems : Liposomal encapsulation to enhance stability in vivo .
- Toxin engineering : Fusion with cell-penetrating peptides (e.g., TAT) for CNS delivery .
Methodological Guidance
Q. How to systematically review literature on this compound for hypothesis generation?
- Search strategy : Use Boolean operators (e.g., "this compound" AND ("sodium channel" OR "NaV1.4")) in PubMed/Scopus .
- Screening : Apply PICO framework (Population: ion channels; Intervention: this compound; Comparison: other μ-conotoxins; Outcome: IC50) .
- Data extraction : Tabulate key parameters (Table 1) .
Table 1 : Critical parameters for this compound literature review
| Parameter | Example Value | Source |
|---|---|---|
| IC50 (NaV1.4) | 12 nM | |
| Disulfide framework | C-C-CC-C-C | |
| Structural homolog | TVIIA (PDB: 1G1G) |
Q. What statistical methods are appropriate for analyzing this compound dose-response data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
